5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylic acid
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Overview
Description
5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are known for their wide range of biological activities and are commonly found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylic acid can be achieved through several methods. One efficient procedure involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines, which are functionalized with different electron-withdrawing and -donating groups . This method utilizes microwave irradiation to optimize the conversion of enamines into the desired indole derivatives, resulting in excellent yields and high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave-assisted synthesis can be scaled up to meet industrial demands, ensuring high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may interact with serotonin receptors or other neurotransmitter systems, leading to changes in mood, pain perception, and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features and biological activities.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-(substituted phenyl)methylidene acetohydrazide derivatives: Compounds with anti-inflammatory and analgesic properties.
Uniqueness
5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the indole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c1-11-5-4-6-13(9-11)19-12(2)17(18(20)21)15-10-14(22-3)7-8-16(15)19/h4-10H,1-3H3,(H,20,21) |
InChI Key |
OMKYAGDLOBWKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)O)C |
Origin of Product |
United States |
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